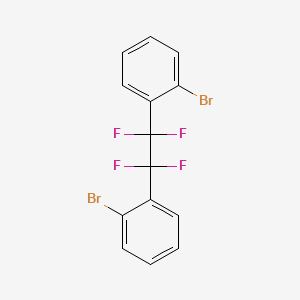
1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) is a complex organic compound that features both fluorine and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) typically involves the following steps:
Starting Materials: The synthesis begins with 1,1,2,2-tetrafluoroethane and 2-bromobenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the bromobenzene rings to the tetrafluoroethane backbone.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated and brominated compounds with biological molecules.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) involves its interaction with specific molecular targets. The fluorine atoms can form strong bonds with other elements, while the bromine atoms can participate in various chemical reactions. These interactions can affect the compound’s reactivity and stability, making it useful in different applications.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2-Tetrafluoroethane: A related compound used primarily as a refrigerant.
1,1,2,2-Tetrafluoroethane: An isomer with different properties and applications.
1,1,1,2-Tetrachloro-2,2-difluoroethane: Another similar compound with distinct chemical properties.
Uniqueness
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) is unique due to the presence of both fluorine and bromine atoms, which impart specific reactivity and stability characteristics. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions.
Properties
CAS No. |
61547-73-7 |
|---|---|
Molecular Formula |
C14H8Br2F4 |
Molecular Weight |
412.01 g/mol |
IUPAC Name |
1-bromo-2-[2-(2-bromophenyl)-1,1,2,2-tetrafluoroethyl]benzene |
InChI |
InChI=1S/C14H8Br2F4/c15-11-7-3-1-5-9(11)13(17,18)14(19,20)10-6-2-4-8-12(10)16/h1-8H |
InChI Key |
VHVVCHAHLRFHKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Br)(F)F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



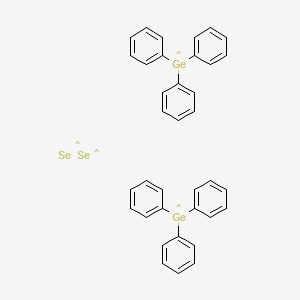
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide](/img/structure/B14583063.png)
![Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14583069.png)
![[5-(But-3-yn-1-yl)furan-2-yl]methanol](/img/structure/B14583074.png)
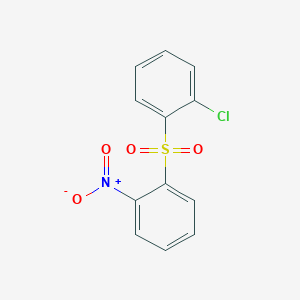
![N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine](/img/structure/B14583091.png)
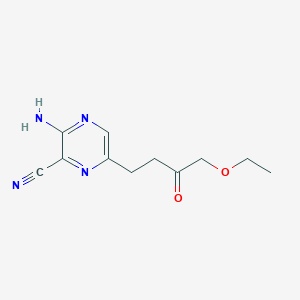

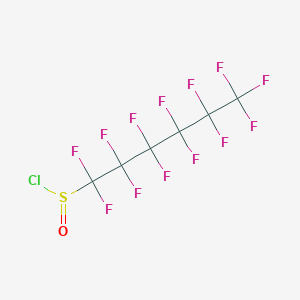
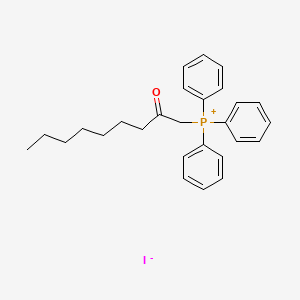
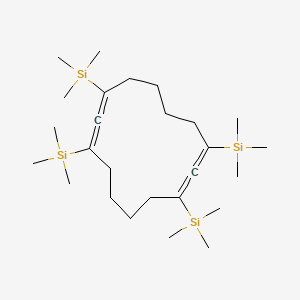
![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)

